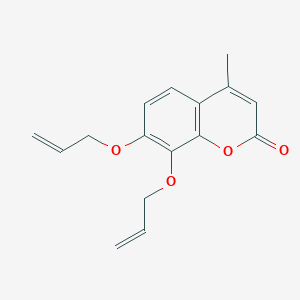

7,8-Diallyloxy-4-methylcoumarin

Description

7,8-Diallyloxy-4-methylcoumarin is a synthetic coumarin derivative characterized by allyloxy substituents at the 7- and 8-positions and a methyl group at the 4-position. Its synthesis involves the Pechmann condensation of resorcinol derivatives with ethyl acetoacetate, followed by allylation using allyl bromide or similar reagents in the presence of pyridine . Experimental data confirm its structural integrity, as evidenced by carbon content analyses (theoretical: 70.6%; experimental: 70.6%) and melting point consistency .

Properties

IUPAC Name |

4-methyl-7,8-bis(prop-2-enoxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-4-8-18-13-7-6-12-11(3)10-14(17)20-15(12)16(13)19-9-5-2/h4-7,10H,1-2,8-9H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYOWNZWCWIXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2OCC=C)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Diallyloxy-4-methylcoumarin typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with phloroglucinol to form 4-methylcoumarin.

Allylation: The 4-methylcoumarin is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 7,8-Diallyloxy-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarins or other reduced forms.

Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the allyloxy groups.

Major Products:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Dihydrocoumarins and other reduced forms.

Substitution Products: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has demonstrated that derivatives of coumarin, including 7,8-Diallyloxy-4-methylcoumarin, exhibit significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress. For instance, studies have shown that related compounds can prevent glutamate-induced toxicity in neuronal cells by inhibiting oxidative damage and regulating intracellular calcium levels .

Neuroprotective Effects

The neuroprotective potential of coumarin derivatives has been highlighted in several studies. For example, 7,8-Dihydroxy-4-methylcoumarin (a closely related compound) has been shown to reduce infarct volume in animal models of cerebral ischemia. This suggests that this compound may also have similar protective effects against neurological disorders induced by oxidative stress .

Hepatoprotective Activity

Recent research indicates that coumarin derivatives can alleviate liver injuries caused by cholestasis. For example, 7,8-Dihydroxy-4-methylcoumarin has been found to activate the Farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis. This mechanism could be relevant for developing therapeutic strategies for liver diseases .

Biochemical Applications

Fluorescent Sensor Development

this compound has been utilized as a fluorescent sensor in biochemical assays. Its ability to monitor the consumption of boronic acids during Suzuki cross-coupling reactions allows for real-time tracking of reaction progress. This application is particularly useful in organic synthesis and material science .

Enzyme Inhibition Studies

Coumarins are known to inhibit various enzymes involved in metabolic pathways. Research into the inhibitory effects of this compound on specific enzymes could provide insights into its potential as a therapeutic agent in metabolic disorders.

Environmental Science

Photochemical Studies

The photochemical properties of coumarins make them suitable for applications in environmental monitoring. Their ability to absorb UV light and fluoresce can be harnessed to detect pollutants or assess the quality of water sources.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7,8-Diallyloxy-4-methylcoumarin involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its protective effects.

Signal Transduction: The compound can modulate signaling pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Key Findings and Functional Insights

Substituent Effects on Solubility and Bioavailability: Hydroxyl groups (e.g., 7,8-dihydroxy-4-methylcoumarin) enhance water solubility and antioxidant activity but may reduce metabolic stability . Bulky substituents like butoxy or phenyl decrease solubility, limiting their pharmacokinetic utility .

Biological Activity Trends :

- Acetoxy and butoxy derivatives often act as prodrugs, hydrolyzing in vivo to release active hydroxylated forms .

- Fluorinated derivatives exhibit enhanced stability and fluorescence, making them suitable for imaging and targeted enzyme inhibition .

- The allyloxy variant’s unsaturated bonds may enable click chemistry applications or covalent binding to biological targets .

Synthetic Flexibility: Pechmann condensation remains a cornerstone for coumarin synthesis, but post-condensation modifications (e.g., acylation, alkylation) dictate final compound properties .

Biological Activity

7,8-Diallyloxy-4-methylcoumarin (DAMC) is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research, angiogenesis, and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of two allyloxy groups at positions 7 and 8 on the coumarin ring. This structural modification is believed to enhance its biological activity compared to other coumarin derivatives.

1. Anticancer Properties

Research has indicated that DAMC exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that DAMC induced cell death in glioma cells (BMG-1), which express low levels of calreticulin (CRT), more effectively than in head and neck carcinoma cells (KB) that express higher CRT levels. The cytotoxicity was associated with loss of mitochondrial membrane potential and alterations in pro-apoptotic and anti-apoptotic protein levels, suggesting a mechanism involving apoptosis induction through CRT modulation .

Table 1: Cytotoxic Effects of DAMC on Different Cancer Cell Lines

| Cell Line | CRT Expression Level | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BMG-1 | Low | 15 | Apoptosis via mitochondrial pathway |

| KB | High | 60 | Reduced sensitivity due to CRT overexpression |

2. Angiogenic Activity

DAMC has been identified as a potent inducer of angiogenesis. It enhances the expression of thioredoxin (TRX) and vascular endothelial growth factor (VEGF) in human peripheral blood mononuclear cells (PBMCs). The mechanism involves the acetylation of nitric oxide synthase (NOS), leading to increased nitric oxide production, which is crucial for vascularization processes .

Figure 1: Mechanism of Angiogenesis Induced by DAMC

- Step 1: Acetylation of NOS

- Step 2: Increased NO production

- Step 3: Upregulation of VEGF and TRX

3. Antioxidant Effects

DAMC has demonstrated antioxidant properties by reducing intracellular reactive oxygen species (ROS) levels in cells. This reduction contributes to its protective effects against oxidative stress-related damage, making it a candidate for therapeutic applications in conditions characterized by oxidative stress .

Case Studies

Several studies have investigated the effects of DAMC in vivo and in vitro:

- Study on Melanogenesis: A recent study evaluated the effect of DAMC on melanogenesis using B16-F10 melanoma cells. Results showed that DAMC significantly increased melanin production and tyrosinase activity, indicating its potential use in skin pigmentation treatments .

- Hepatoprotective Effects: Another study assessed the hepatoprotective activity of related compounds against cholestasis induced by alpha-naphthyl isothiocyanate (ANIT). While this study focused on a different derivative (7,8-dihydroxy-4-methylcoumarin), it highlights the relevance of coumarins in liver protection .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 7,8-Diallyloxy-4-methylcoumarin?

- Methodology : Use high-performance liquid chromatography (HPLC) with fluorescence detection, as coumarins exhibit strong fluorescence properties. For structural confirmation, employ 1H/13C NMR to identify allyloxy and methyl groups, and mass spectrometry (MS) to verify molecular weight. Cross-reference with IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹). Ensure solvent purity (e.g., DMSO or chloroform) to avoid interference, and calibrate instruments using standards like 7-Methoxy-4-methylcoumarin .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodology : Store in airtight containers protected from light and moisture at 2–8°C (short-term) or –20°C (long-term). Avoid exposure to oxidizing agents or direct sunlight, as allyl ether groups may degrade under UV light. Monitor stability via periodic HPLC analysis .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use N95 masks , gloves, and eye protection to prevent inhalation or skin contact. Work in a fume hood with adequate ventilation. For spills, absorb with diatomaceous earth and decontaminate surfaces with ethanol. Dispose of waste via approved chemical disposal routes .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yield and purity?

- Methodology :

- Step 1 : Start with 7,8-dihydroxy-4-methylcoumarin and perform allylation using allyl bromide in anhydrous acetone with K₂CO₃ as a base.

- Step 2 : Optimize reaction time (24–48 hrs) and temperature (60–80°C) to minimize side products.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by melting point analysis (compare to lit. values for similar coumarins, e.g., 136–139°C for 6,7-Dimethoxy-4-methylcoumarin) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Comparative assays : Test the compound against isogenic cell lines (e.g., CYP3A4-expressing vs. null) to isolate enzyme-specific effects.

- Dose-response studies : Use a range of concentrations (1 nM–100 µM) to identify non-linear effects.

- Data normalization : Control for batch-to-batch variability in compound purity by validating each batch via HPLC (>95% purity) .

Q. What experimental designs are suitable for evaluating this compound as a fluorescent probe?

- Methodology :

- Fluorescence quenching assays : Measure emission spectra (λₑₓ = 320 nm, λₑₘ = 400–450 nm) in buffer solutions of varying pH (4–10).

- Competitive binding studies : Incubate with target enzymes (e.g., cytochrome P450 isoforms) and compare fluorescence changes to known probes like 7-Methoxy-4-methylcoumarin.

- Confocal microscopy : Use live-cell imaging to track intracellular localization in model systems (e.g., HepG2 cells) .

Data Analysis and Validation

Q. How can researchers validate the enzyme inhibition specificity of this compound?

- Methodology :

- Enzyme panel screening : Test against a panel of recombinant enzymes (e.g., CYP3A4, CYP2D6) using fluorogenic substrates (e.g., AMMC for CYP2D6).

- Inhibitor controls : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to confirm competitive inhibition.

- Kinetic analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and compare to literature data for structural analogs .

Q. What strategies mitigate solubility issues of this compound in biological assays?

- Methodology :

- Solvent optimization : Use DMSO at ≤0.1% (v/v) to avoid cytotoxicity. For aqueous solutions, prepare stock in 10% β-cyclodextrin.

- Sonication : Pre-treat solutions with brief ultrasonic pulses to disperse aggregates.

- Dynamic light scattering (DLS) : Confirm particle size <200 nm to ensure homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.